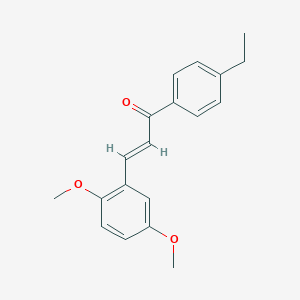
2,7-Di-n-hexyl-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Di-n-hexyl-fluorene is a chemical compound belonging to the fluorene family. . This compound is characterized by the presence of two n-hexyl groups attached to the fluorene core at the 2 and 7 positions, which imparts distinct physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Di-n-hexyl-fluorene typically involves the bromination of fluorene followed by the introduction of n-hexyl groups. One common method includes the following steps:
Bromination: Fluorene is brominated using bromine in the presence of a catalyst to form 2,7-dibromofluorene.
Alkylation: The dibromofluorene is then reacted with n-hexyl bromide in the presence of a strong base such as potassium carbonate (K2CO3) and a palladium catalyst (Pd(PPh3)4) to introduce the n-hexyl groups.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
化学反应分析
Types of Reactions: 2,7-Di-n-hexyl-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at the 2 and 7 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation is typically carried out using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2,7-Di-n-hexyl-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polymeric light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) due to its pure blue emission and efficient electroluminescence.
Biology: The compound’s derivatives are explored for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in photodynamic therapy.
Industry: It is used in the production of high-performance materials, including polymers and electronic devices
作用机制
The mechanism by which 2,7-Di-n-hexyl-fluorene exerts its effects is primarily through its interaction with light and electronic properties. The compound’s unique structure allows it to absorb and emit light efficiently, making it suitable for use in optoelectronic devices. The n-hexyl groups enhance its solubility and processability, which are crucial for its application in various fields .
相似化合物的比较
2,7-Dibromo-9,9-di-n-hexylfluorene: This compound is similar in structure but contains bromine atoms at the 2 and 7 positions, making it more reactive in substitution reactions.
9,9-Di-n-hexylfluorene-2,7-diboronic acid: This derivative contains boronic acid groups, which are useful in Suzuki coupling reactions for the synthesis of complex organic molecules.
Uniqueness: 2,7-Di-n-hexyl-fluorene stands out due to its balanced combination of electronic properties and solubility. The presence of n-hexyl groups enhances its processability, making it more suitable for industrial applications compared to its analogs .
属性
IUPAC Name |
2,7-dihexyl-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34/c1-3-5-7-9-11-20-13-15-24-22(17-20)19-23-18-21(14-16-25(23)24)12-10-8-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRMMSIJPDMTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
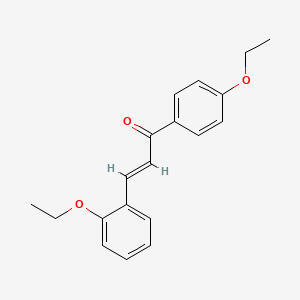
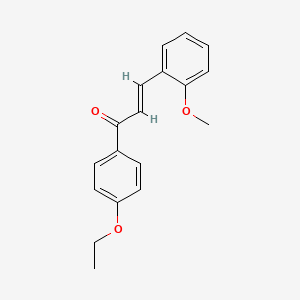
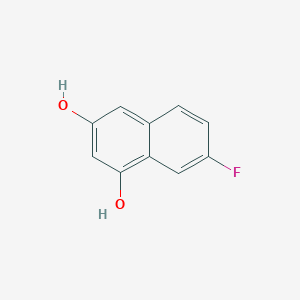
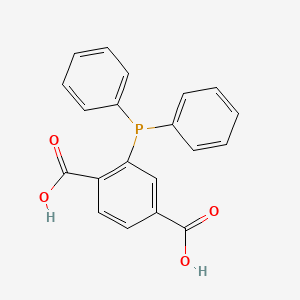
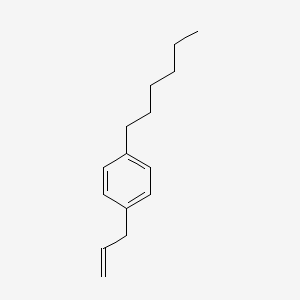
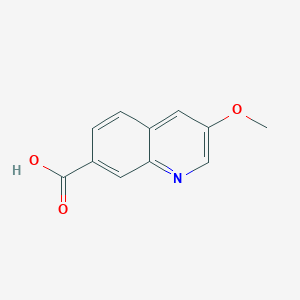
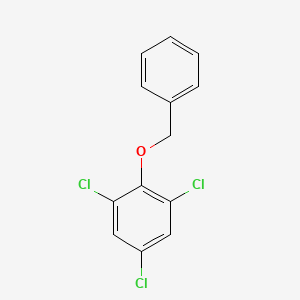
![3-{[(Tert-butoxy)carbonyl][(2-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356254.png)
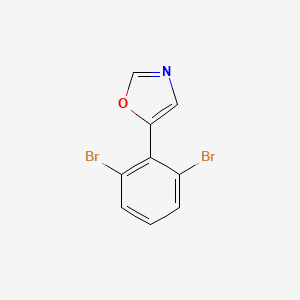
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
![3-{[(Tert-butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)

